2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide
Description
Properties
CAS No. |
5446-30-0 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carbohydrazide |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-6-2-1-4(7(15)14-11)3-5(6)8(16)13-9/h4H,1-3,11H2,(H,14,15)(H3,10,12,13,16) |
InChI Key |
TXYRXOJCWMTTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)NN)C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hexahydroquinazoline Core
The hexahydroquinazoline scaffold is typically synthesized via cyclization reactions involving appropriate precursors such as anthranilic acid derivatives or quinoline analogs. One common approach involves the condensation of o-aminobenzamide derivatives with suitable carbonyl compounds under reflux or microwave irradiation.
- For example, ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate was prepared by heating a precursor compound in diphenyl ether with 2-chlorobenzoic acid as a catalyst under microwave irradiation at temperatures above 250°C for two hours. The product was isolated by precipitation and recrystallization, yielding a white powder with a melting point of 266.5–267.8°C.
Conversion to Carbohydrazide Derivative
The key step to obtain the 6-carbohydrazide functionality involves hydrazinolysis of the ester group at the 6-position of the hexahydroquinazoline ring.
- In a typical procedure, the ethyl ester compound (e.g., ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) is dissolved in dimethylformamide (DMF), and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is stirred for 24 hours, after which the product precipitates upon addition of water and ice. The solid is filtered, washed, and recrystallized from ethanol to yield the carbohydrazide derivative as a white powder with an 80% yield and melting point around 252°C.
Functionalization and Derivatization
Further functionalization of the carbohydrazide derivative can be achieved by reaction with benzoyl chlorides or other acylating agents to form N'-substituted carbohydrazides.
- For instance, mixing the carbohydrazide with substituted benzoyl chlorides and sodium carbonate in DMF at room temperature for 17 hours followed by precipitation and recrystallization affords a series of N'-benzoyl derivatives. This step allows for structural diversification and tuning of biological properties.
Alternative Synthetic Routes and Related Quinazoline Derivatives
Hydrazinolysis of 4-aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline-2-thiol derivatives has been reported to yield hexahydroquinazolinyl hydrazine intermediates, which upon acetylation or reaction with diethyl oxalate and ethyl acetoacetate afford various hydrazide and oxoacetate derivatives. These methods demonstrate the versatility of the hexahydroquinazoline scaffold for carbohydrazide formation and further heterocyclic transformations.
The reaction of hexahydroquinazoline derivatives with chloroacetyl chloride leads to thiazoloquinazolinone intermediates that serve as key precursors for synthesizing heterocyclic compounds with potential antioxidant activity.
Summary Table of Preparation Steps
Research Findings and Notes
The hydrazinolysis step is crucial for introducing the carbohydrazide group, which is a key functional moiety for further derivatization and biological activity.
Microwave-assisted synthesis significantly improves reaction times and yields for the formation of the hexahydroquinazoline core.
The carbohydrazide derivatives prepared by these methods have been further used as precursors for synthesizing heterocyclic compounds with antioxidant properties, indicating the importance of these synthetic routes in medicinal chemistry.
Spectroscopic analyses (IR, LCMS) confirm the presence of characteristic functional groups such as C=O (around 1670 cm⁻¹), NH (around 3300 cm⁻¹), and aromatic C=C stretches (1400–1600 cm⁻¹), validating the successful synthesis of the target compounds.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid (CAS 5429-55-0)
- Structure : Carboxylic acid (-COOH) at position 6 instead of carbohydrazide.
- Molecular Formula : C₉H₁₁N₃O₃.
- Molecular Weight : 209.20 g/mol .
- Synthesis : Prepared via cyclization reactions, as described in LookChem’s synthetic route guidelines .
- Applications : A precursor for hydrazide derivatives; used in pharmaceutical intermediate synthesis .
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Structure: Hexahydroquinoline core with nitrile (-CN) and aryl substituents.
- Molecular Formula : C₂₃H₂₃N₃O₃.
- Molecular Weight : 389.45 g/mol .
- Key Differences : The nitrile group enhances electrophilicity, while bulky substituents (e.g., trimethoxyphenyl) may influence receptor binding or solubility.
Hydrazide and Thioamide Derivatives
Hydrazinecarbothioamides (Compounds 4–6, )
- Structure : Contain -NH-CS-NH₂ groups instead of carbohydrazide (-CONHNH₂).
- Antioxidant Activity : Exhibited excellent DPPH radical scavenging (IC₅₀ ~10–20 µM), attributed to thioamide-mediated redox activity .
- Comparison : Thioamide derivatives generally show higher reactivity in radical scavenging compared to carbohydrazides due to sulfur’s electron-rich nature.
Pteridinyl Glutamic Acid Derivatives ()
- Examples: (4-{N-[(2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]formamido}benzoyl)-L-glutamic acid. N-(4-{[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid.
- Structure : Pteridine core with glutamic acid side chains.
- Biological Role : Folate analogs targeting DHFR, critical in nucleotide synthesis .
- Comparison : The target compound’s quinazoline core may offer distinct enzyme inhibition profiles compared to pteridine-based systems.
Heterocyclic Systems with Similar Functional Groups
Thiazolo[5,4-f]quinoxalines ()
- Structure: Fused thiazole-quinoxaline systems with methoxy or pyridyl substituents.
- Synthesis: Via cyclodehydration of aminoquinoxalines.
- Properties : Spectral data (¹H/¹³C NMR, IR) confirm planar aromaticity, contrasting with the partially saturated quinazoline core of the target compound .
Structural and Functional Data Comparison
*Calculated based on molecular formula adjustment from carboxylic acid precursor.
Biological Activity
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide is a heterocyclic compound belonging to the quinazoline family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is with a molecular weight of 218.25 g/mol. The structure features a quinazoline ring that is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5446-30-0 |
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to active sites and disrupting essential cellular processes. This mechanism is critical in its potential applications in cancer therapy and infectious disease management.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Evaluation : The compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxicity with IC50 values in the low micromolar range.
- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study: Cytotoxic Activity Against Cancer Cell Lines
A study evaluated the cytotoxic activity of this compound against three cancer cell lines: MDA-MB-231 (breast), SUIT-2 (pancreatic), and HT-29 (colon). The results showed that the compound exhibited higher potency compared to standard chemotherapeutics like cisplatin.
| Cell Line | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 5.0 | More potent |
| SUIT-2 | 10.0 | Less potent |
| HT-29 | 3.0 | More potent |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It showed notable activity against several bacterial strains:
- Inhibition Zones : The compound displayed inhibition zones ranging from 14 mm to 24 mm against various pathogens.
- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table: Antibacterial Activity Against Pathogens
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 24 |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks to the hexahydroquinazoline core (δ 1.5–3.0 ppm for aliphatic protons) and carbohydrazide NH₂ groups (δ 6.5–8.0 ppm). Aromatic protons in substituents appear at δ 7.0–8.5 ppm .
- HRMS : Confirm molecular mass (e.g., m/z 473.1659 for analogs) and isotopic patterns. Use deuterated/internal standards (e.g., AOZ-d4, AMOZ-d5) to enhance accuracy .
What crystallographic methods resolve tautomeric or protonation state ambiguities?
Advanced Research Focus
X-ray crystallography with SHELXL refinement can distinguish tautomers (e.g., keto-enol forms) by analyzing bond lengths and electron density maps. For example:
- Key parameters : C=O bond lengths (~1.22 Å) vs. C–O (~1.36 Å) in enol forms.
- Validation : Compare with computational models (DFT) to validate hydrogen bonding networks .
How do solubility challenges impact biological assays, and what formulation strategies mitigate this?
Advanced Research Focus
Low aqueous solubility (common in polycyclic carbohydrazides) can be addressed via:
- Co-solvents : DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce phosphate or acetyl groups to enhance hydrophilicity .
- Analytical validation : Use LC-MS/MS to quantify solubility limits (detection limits: ~0.1 µg/mL) .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to folate receptors (homology models based on 10-formyltetrahydrofolate, PDB: 1N5J).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC₅₀ data from enzyme inhibition assays .
How can conflicting spectroscopic and crystallographic data be resolved?
Q. Advanced Research Focus
- Case study : If NMR suggests a planar carbohydrazide group but X-ray shows puckering, use:
What analytical methods quantify trace impurities in synthesized batches?
Q. Methodological Focus
- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm (LOD: 0.01% w/w) .
- LC-MS/MS : Employ MRM mode for targeted impurity profiling (e.g., m/z 868.83 for related glutamic acid derivatives) .
How does pH affect the stability of this compound in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
